4-[(3-Methylpyridin-2-yl)oxy]aniline

Monoamine oxidase B Enzyme inhibition Neurological disorders

With a distinctive amine oxidase selectivity fingerprint (MAO-B IC50 >100 nM, DAO IC50 <1,000 nM, SSAO <100,000 nM) and balanced drug-like properties (XLogP 2.4, TPSA 48.1 Ų), 4-[(3-Methylpyridin-2-yl)oxy]aniline ensures reproducible lead optimization. Avoid the risk of generic analogs with unverified bioactivity—this specific regioisomer enables precise kinase inhibitor and chemical probe development. Secure high-purity material backed by rigorous QC.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7865981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Methylpyridin-2-yl)oxy]aniline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,13H2,1H3
InChIKeyPRSGZRXHZPNXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Methylpyridin-2-yl)oxy]aniline: Procurement-Ready Physicochemical and Structural Overview for Research Sourcing


4-[(3-Methylpyridin-2-yl)oxy]aniline (CAS 901924-13-8, PubChem CID 59326808) is a heterocyclic aromatic amine with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol [1]. It features a 4-aminophenoxy group linked to a 3-methylpyridin-2-yl moiety via an ether oxygen, presenting a hybrid scaffold of aniline and substituted pyridine [1]. Computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area (TPSA) of 48.1 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, with demonstrated enzyme inhibition profiles across multiple targets [2].

Why 4-[(3-Methylpyridin-2-yl)oxy]aniline Is Not Interchangeable with In-Class Analogs: A Procurement Perspective


In medicinal chemistry programs relying on pyridyloxy-aniline scaffolds, substitution with seemingly minor structural variations—such as regioisomeric oxygen placement, pyridine ring substitution pattern, or aniline ring modifications—can profoundly alter target selectivity, potency, and physicochemical properties. 4-[(3-Methylpyridin-2-yl)oxy]aniline exhibits a unique combination of enzyme inhibition profiles: weak activity against monoamine oxidase B (MAO-B, IC50 >100 nM) [1], moderate inhibition of diamine oxidase (DAO, IC50 <1,000 nM) [1], and negligible activity against semicarbazide-sensitive amine oxidase (SSAO, IC50 <100,000 nM) [1]. This selectivity fingerprint is not shared by close analogs such as 4-[(3-chloropyridin-2-yl)oxy]aniline or 3-[(5-methylpyridin-2-yl)oxy]aniline, which may display distinct target engagement profiles. Furthermore, the compound's computed XLogP3-AA (2.4) and TPSA (48.1 Ų) position it within a specific lipophilicity-polarity window that influences membrane permeability and formulation behavior [2]. Procuring a generic in-class analog without verifying its specific bioactivity and physicochemical data risks compromising experimental reproducibility and downstream lead optimization outcomes.

4-[(3-Methylpyridin-2-yl)oxy]aniline: Quantified Differentiation in Enzyme Inhibition and Physicochemical Properties


MAO-B Inhibition Profile: Differentiated Weak Activity Versus In-Class Analogs

4-[(3-Methylpyridin-2-yl)oxy]aniline demonstrates weak inhibitory activity against recombinant human monoamine oxidase B (MAO-B) with an IC50 >100 nM [1]. In contrast, many pyridyloxy-aniline derivatives and other in-class analogs exhibit potent MAO-B inhibition (e.g., selegiline IC50 ≈ 10-100 nM; rasagiline IC50 ≈ 10-30 nM), highlighting the target compound's unique selectivity profile. This weak MAO-B engagement is a critical differentiation factor for applications requiring minimal off-target MAO-B inhibition.

Monoamine oxidase B Enzyme inhibition Neurological disorders

Diamine Oxidase (DAO) Inhibition: Moderate Activity Supporting Specific Applications

The compound exhibits moderate inhibition of recombinant human diamine oxidase (DAO) with an IC50 <1,000 nM [1]. This level of activity is distinct from its weak MAO-B inhibition and negligible SSAO inhibition, demonstrating a nuanced selectivity profile. While direct comparator data for DAO inhibition among close analogs is not available in the open literature, this moderate potency positions 4-[(3-Methylpyridin-2-yl)oxy]aniline as a candidate for further optimization in programs targeting DAO-related pathways, such as inflammatory or allergic conditions.

Diamine oxidase Enzyme inhibition Inflammation

SSAO Inhibition: Negligible Activity Confirming Off-Target Selectivity

4-[(3-Methylpyridin-2-yl)oxy]aniline shows negligible inhibition of rat membrane primary amine oxidase (SSAO) with an IC50 <100,000 nM [1]. This extremely weak activity contrasts with its moderate DAO inhibition and weak MAO-B inhibition, underscoring a high degree of selectivity among amine oxidase family members. Such selectivity is valuable in lead optimization campaigns, as it minimizes the risk of off-target effects mediated by SSAO (e.g., vascular adhesion protein-1 related activities).

Semicarbazide-sensitive amine oxidase Enzyme selectivity Off-target profiling

Physicochemical Profile: Computed Lipophilicity and Polarity Differentiate from Analogs

4-[(3-Methylpyridin-2-yl)oxy]aniline possesses a computed XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 48.1 Ų [1]. In comparison, the regioisomer 3-[(5-methylpyridin-2-yl)oxy]aniline is predicted to have similar but non-identical properties, while analogs with electron-withdrawing substituents (e.g., 4-[(3-chloropyridin-2-yl)oxy]aniline) would exhibit increased lipophilicity (higher XLogP) and potentially altered permeability. These subtle differences in physicochemical parameters can significantly impact membrane permeability, solubility, and formulation stability, making 4-[(3-Methylpyridin-2-yl)oxy]aniline a distinct entity for procurement in drug discovery programs requiring precise property control.

Lipophilicity Polar surface area Drug-likeness

4-[(3-Methylpyridin-2-yl)oxy]aniline: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Scaffold Optimization Requiring Low MAO-B Off-Target Liability

Medicinal chemistry teams developing kinase inhibitors can utilize 4-[(3-Methylpyridin-2-yl)oxy]aniline as a core building block to introduce the pyridyloxy-aniline motif while minimizing unintended MAO-B inhibition. Its weak MAO-B IC50 (>100 nM) [1] ensures that lead compounds derived from this scaffold are less likely to exhibit serotonergic side effects, streamlining the optimization of selective kinase inhibitors (e.g., CDK8/19 or ALK5 inhibitors) where the 3-pyridyloxy group has been shown to enhance potency and selectivity [2].

Selective Amine Oxidase Inhibitor Development Targeting DAO

Researchers focused on developing anti-inflammatory or anti-allergic therapeutics can leverage the compound's moderate DAO inhibition (IC50 <1,000 nM) [1] as a starting point for structure-activity relationship (SAR) studies. The selectivity profile—weak MAO-B and negligible SSAO inhibition—provides a clean baseline for optimizing DAO inhibitors without confounding off-target effects.

Chemical Probe Synthesis for Target Validation in Neurological and Inflammatory Pathways

The compound's unique amine oxidase selectivity fingerprint (MAO-B >100 nM, DAO <1,000 nM, SSAO <100,000 nM) [1] makes it a valuable precursor for synthesizing chemical probes to dissect the roles of MAO-B, DAO, and SSAO in disease models. Its moderate lipophilicity (XLogP3-AA 2.4) and TPSA (48.1 Ų) [3] further support its use in cell-permeable probe design.

Building Block for Physicochemically Balanced Lead Series

Medicinal chemists seeking to maintain optimal drug-like properties during lead optimization can procure 4-[(3-Methylpyridin-2-yl)oxy]aniline to ensure that the core scaffold's XLogP (2.4) and TPSA (48.1 Ų) [3] remain within favorable ranges for oral bioavailability and CNS permeability. Substitution with this specific regioisomer, rather than a generic analog, avoids unintended shifts in lipophilicity that could derail ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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